Cas no 2679934-24-6 ((2S)-5-azido-2-acetamidopentanoic acid)
(2S)-5-azido-2-acetamidopentanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2S)-5-azido-2-acetamidopentanoic acid
- EN300-28272334
- 2679934-24-6
-
- Inchi: 1S/C7H12N4O3/c1-5(12)10-6(7(13)14)3-2-4-9-11-8/h6H,2-4H2,1H3,(H,10,12)(H,13,14)/t6-/m0/s1
- InChI Key: SLHDQPLFYOCLHX-LURJTMIESA-N
- SMILES: OC([C@H](CCCN=[N+]=[N-])NC(C)=O)=O
Computed Properties
- Exact Mass: 200.09094026g/mol
- Monoisotopic Mass: 200.09094026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 80.8Ų
(2S)-5-azido-2-acetamidopentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28272334-1g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 1g |
$1299.0 | 2023-09-09 | ||
| Enamine | EN300-28272334-5g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 5g |
$3770.0 | 2023-09-09 | ||
| Enamine | EN300-28272334-10g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 10g |
$5590.0 | 2023-09-09 | ||
| Enamine | EN300-28272334-0.05g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
| Enamine | EN300-28272334-0.1g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
| Enamine | EN300-28272334-0.25g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
| Enamine | EN300-28272334-0.5g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
| Enamine | EN300-28272334-1.0g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
| Enamine | EN300-28272334-2.5g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
| Enamine | EN300-28272334-5.0g |
(2S)-5-azido-2-acetamidopentanoic acid |
2679934-24-6 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 |
(2S)-5-azido-2-acetamidopentanoic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on (2S)-5-azido-2-acetamidopentanoic acid
Introduction to (2S)-5-azido-2-acetamidopentanoic Acid (CAS No. 2679934-24-6)
(2S-5-azido-2-acetamidopentanoic acid) is a specialized organic compound with the CAS number 2679934-24-6. This compound has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential applications in drug development and molecular biology.
The molecular structure of (2S-5-azido-2-acetamidopentanoic acid) features a pentanoic acid backbone, modified with an azido group at the 5th position and an acetamide moiety at the 2nd position. This configuration makes it a versatile building block for synthesizing more complex molecules, particularly in the context of peptidomimetics and protease inhibitors. The presence of the azido group introduces a site for further functionalization, enabling researchers to tailor the compound for specific biological targets.
In recent years, there has been growing interest in the development of novel therapeutic agents that can modulate protein-protein interactions and enzyme activities. (2S-5-azido-2-acetamidopentanoic acid) has been explored as a precursor in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacokinetic properties. These peptidomimetics have shown promise in treating various diseases, including cancer and inflammatory disorders.
One of the key advantages of (2S-5-azido-2-acetamidopentanoic acid) is its stereochemical purity. The (S) configuration at the chiral center ensures that the compound exhibits specific biological activities while minimizing unwanted side effects. This is particularly important in drug development, where enantiomeric purity can significantly impact efficacy and safety.
The azido group in (2S-5-azido-2-acetamidopentanoic acid) also provides a handle for post-synthetic modifications, such as click chemistry reactions. Click chemistry involves rapid and efficient coupling reactions that can be used to attach various functional groups to the molecule. This approach has been widely used in drug discovery and biomaterials science, allowing researchers to create libraries of compounds with diverse properties.
Recent studies have demonstrated the utility of (2S-5-azido-2-acetamidopentanoic acid) in the development of protease inhibitors. Proteases are enzymes that play crucial roles in many biological processes, including signal transduction and protein degradation. Inhibiting these enzymes can lead to therapeutic benefits, making them attractive targets for drug development. The compound's ability to act as a scaffold for designing potent protease inhibitors has been highlighted in several research publications.
The synthesis of (2S-5-azido-2-acetamidopentanoic acid) involves multi-step organic transformations, requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as chiral resolution and asymmetric synthesis, are often employed to achieve the desired stereochemical configuration. These methods are essential for producing compounds that are biologically active and free from racemic impurities.
In addition to its applications in drug development, (2S-5-azido-2-acetamidopentanoic acid) has potential uses in biochemical research. Its unique structure allows it to serve as a probe for studying enzyme mechanisms and protein interactions. By incorporating this compound into biological systems, researchers can gain insights into how proteins function at the molecular level.
The chemical properties of (2S-5-azido-2-acetamidopentanoic acid) make it a valuable tool for synthetic chemists working on complex organic molecules. Its reactivity with various functional groups and its ability to undergo selective modifications make it a versatile intermediate in many synthetic pathways. This has led to its widespread use in both academic research laboratories and industrial settings.
The future prospects for (2S-5-azido-2-acetamidopentanoic acid) are promising, with ongoing research exploring new applications in medicine and biotechnology. As our understanding of biological processes continues to grow, so does the demand for specialized compounds like this one. The ability to design molecules with precise structural features will remain crucial for developing effective treatments for a wide range of diseases.
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